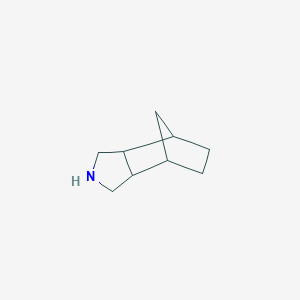

Octahydro-1H-4,7-methanoisoindole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16160-75-1 |

|---|---|

Molecular Formula |

C9H15N |

Molecular Weight |

137.22 g/mol |

IUPAC Name |

4-azatricyclo[5.2.1.02,6]decane |

InChI |

InChI=1S/C9H15N/c1-2-7-3-6(1)8-4-10-5-9(7)8/h6-10H,1-5H2 |

InChI Key |

VBSDAMAWZZSZMY-UHFFFAOYSA-N |

SMILES |

C1CC2CC1C3C2CNC3 |

Canonical SMILES |

C1CC2CC1C3C2CNC3 |

Synonyms |

4-AZA-TRICYCLO[5.2.1.0 2,6 ]DECANE |

Origin of Product |

United States |

Octahydro 1h 4,7 Methanoisoindole: Overview of Research Significance in Bridged Heterocyclic Chemistry

Structural Classification within Bridged Tricyclic Amine Systems

Octahydro-1H-4,7-methanoisoindole is classified as a bridged tricyclic amine. Its core structure is composed of a saturated isoindole ring system, which is a bicyclic structure containing a pyrrolidine (B122466) ring fused to a cyclohexane (B81311) ring. The defining feature of this molecule is the methano bridge, a methylene (B1212753) group (-CH2-) that connects the C4 and C7 positions of the isoindole nucleus, creating a third ring and imparting significant conformational rigidity to the molecule. This tricyclic system is a subtype of bridged bicyclic amines, which are characterized by the presence of two rings sharing three or more common atoms. Such structures are of great interest in medicinal chemistry as they can serve as rigid frameworks for appending substituents in well-defined spatial orientations. chemrxiv.org

Historical Context of the this compound Scaffold Exploration

The exploration of bridged carbocyclic and heterocyclic systems has a long history in organic chemistry, driven by their presence in natural products and their utility in creating conformationally constrained molecules. The parent carbocyclic scaffold, octahydro-4,7-methano-1H-indene, has been known for a considerable time and utilized in various chemical applications, including the synthesis of fragrance materials. google.comnist.gov The introduction of a nitrogen atom into this framework to form the isoindole ring system represented a key development, opening up new avenues for exploration in medicinal chemistry and materials science. Early research likely focused on the fundamental synthesis and characterization of this novel heterocyclic system, laying the groundwork for its subsequent application as a versatile building block.

A Versatile Building Block in Chemical Synthesis

Role as a Fundamental Building Block in Complex Chemical Architectures

The rigid tricyclic structure of octahydro-1H-4,7-methanoisoindole makes it an invaluable building block for the synthesis of more complex molecules. Its defined stereochemistry and conformational constraints allow for the precise positioning of functional groups, a critical aspect in the design of biologically active compounds. The secondary amine within the isoindole ring provides a reactive handle for a wide range of chemical transformations, enabling the attachment of various substituents and the construction of larger molecular assemblies.

One of the most significant applications of this scaffold is as an intermediate in the synthesis of pharmaceuticals. For instance, the dione (B5365651) derivative, (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, is a key intermediate in the synthesis of the atypical antipsychotic drug lurasidone (B1662784). chemicalbook.com This highlights the industrial relevance of the this compound framework.

The table below presents data on derivatives and related structures of this compound, illustrating the chemical space that can be accessed from this core scaffold.

| Compound Name | Molecular Formula | CAS Number | Key Structural Feature/Application |

| This compound | C9H15N | Not readily available | The parent bridged tricyclic amine. |

| (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione | C9H11NO2 | 14805-29-9 | Dione derivative; key intermediate for lurasidone synthesis. chemicalbook.comnih.gov |

| Octahydro-4,7-methano-1H-inden-5-ol | C10H16O | 13380-89-7 | Carbocyclic analogue with a hydroxyl group. nih.gov |

| Octahydro-4,7-methano-1H-indene | C10H16 | 6004-38-2 | The parent carbocyclic scaffold. nist.govnist.gov |

| Lurasidone | C28H36N4O2S | 367514-87-2 | Atypical antipsychotic drug synthesized using a derivative of the scaffold. chemicalbook.com |

Academic Research Trajectories and Future Directions

Current academic research continues to explore the synthetic utility and potential applications of the this compound framework. The focus is on developing novel synthetic routes to access diverse derivatives with tailored properties. The rigid nature of the scaffold is particularly appealing for creating bioisosteres of aromatic rings, a strategy increasingly employed in medicinal chemistry to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. nih.gov

Future research is likely to expand into several key areas:

Medicinal Chemistry: The development of new analogues for various therapeutic targets beyond central nervous system disorders. The scaffold's ability to present substituents in a fixed orientation makes it an attractive platform for designing potent and selective ligands for a range of receptors and enzymes.

Asymmetric Synthesis: The development of stereoselective methods to synthesize enantiomerically pure derivatives of this compound will be crucial for elucidating the structure-activity relationships of chiral molecules.

Materials Science: The rigid, well-defined structure of this scaffold could be exploited in the design of novel polymers and materials with specific physical or optical properties.

General Synthetic Strategies for the this compound Ring System

The construction of the this compound ring system typically relies on the formation of the requisite carbocyclic framework, followed by the introduction of the nitrogen-containing heterocyclic ring. A common starting point is the Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile, which establishes the 4,7-methanoindene (B14763581) core. Subsequent functional group manipulations and ring-forming reactions lead to the desired this compound structure.

Another key precursor is octahydro-4,7-methano-1H-indene, which can be synthesized from 5-methyl-octahydro-4,7-methano-inden-5-ol through dehydration. google.com This intermediate can then undergo various transformations to introduce the isoindole ring system.

Approaches to the this compound Nitrogen Heterocycle

The formation of the nitrogen-containing ring is a critical step in the synthesis of this compound. This can be achieved through several strategic approaches, primarily involving the reduction of nitrogen-containing precursors or through cyclization reactions.

Reduction of Precursor Nitrogen-Containing Compounds

A prevalent method for synthesizing the this compound moiety involves the reduction of a pre-formed imide, such as this compound-1,3(2H)-dione. This reduction effectively converts the carbonyl groups of the imide into methylene (B1212753) groups, yielding the saturated heterocyclic ring. This transformation is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or other metal hydrides. The choice of reducing agent and reaction conditions can be crucial for achieving high yields and avoiding side reactions.

Cyclization Reactions Involving Amines and Dienes

Cyclization reactions offer a direct route to the heterocyclic core. researchgate.net These reactions often involve the condensation of a suitable amine with a precursor containing two electrophilic centers, leading to the formation of the isoindole ring. For instance, a di-aldehyde or di-carboxylic acid derivative of the 4,7-methanoindane framework can be reacted with a primary amine or ammonia (B1221849) to construct the heterocyclic portion of the molecule. The efficiency of these cyclization reactions can be influenced by factors such as the nature of the substituents, the solvent, and the reaction temperature. researchgate.net

Synthesis of this compound-1,3(2H)-dione and Related Imides

The dione derivative, this compound-1,3(2H)-dione, is a key intermediate in the synthesis of the parent compound and its analogs. protheragen.aichemicalbook.com It serves as a versatile building block that can be readily converted to the fully reduced this compound.

Condensation Reactions from Corresponding Anhydrides (e.g., 4,7-methanoisobenzofuran-1,3-dione)

A widely employed method for the synthesis of N-substituted this compound-1,3(2H)-diones involves the condensation of the corresponding anhydride (B1165640), hexahydro-4,7-methanoisobenzofuran-1,3-dione, with a primary amine or a substituted hydrazine. mdpi.com This reaction is typically carried out in a high-boiling solvent such as glacial acetic acid, with refluxing for several hours to ensure complete conversion. mdpi.com The resulting imide precipitates upon cooling and can be purified by recrystallization. mdpi.com

For instance, the reaction of 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide with tetrahydrophthalic anhydride in glacial acetic acid yields the corresponding N-substituted hexahydro-1H-isoindole-1,3(2H)-dione derivative. mdpi.com

Reaction with Cyclopentadiene and Maleimide (B117702) Derivatives

The fundamental scaffold of this compound is most commonly constructed via the Diels-Alder reaction, a powerful tool in organic synthesis for forming cyclic compounds. This [4+2] cycloaddition reaction typically involves the reaction of a conjugated diene with a dienophile. In this specific synthesis, cyclopentadiene serves as the diene, and a maleimide derivative acts as the dienophile.

The reaction between cyclopentadiene and maleimide itself yields (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, the direct dicarboximide precursor to the this compound core. nih.gov This adduct contains the characteristic bridged tricyclic system. Due to the propensity of cyclopentadiene to undergo a Diels-Alder reaction with itself to form dicyclopentadiene (B1670491), it is often generated in situ by heating the dimer (a process known as cracking) and used immediately. researchgate.net The subsequent reaction with the maleimide dienophile is typically efficient. researchgate.net The use of various substituted maleimides allows for the introduction of diversity at the nitrogen atom of the resulting isoindole structure.

Solvent-Free and High-Yield Preparations

In a significant advancement towards greener and more efficient chemistry, solvent-free methods for the synthesis of the norbornene scaffold, central to this compound, have been developed. researchgate.net These preparations rely on a thermodynamically controlled Diels-Alder reaction. researchgate.net

The procedure involves heating a mixture of dicyclopentadiene and a suitable dienophile, such as maleimide or maleic anhydride. researchgate.net At elevated temperatures, dicyclopentadiene undergoes a retro-Diels-Alder reaction to release cyclopentadiene monomer. researchgate.net This freshly generated, highly reactive cyclopentadiene is then trapped in situ by the dienophile present in the reaction mixture to form the desired adduct. researchgate.net This method is advantageous as it circumvents the need to handle the noxious and volatile cyclopentadiene monomer directly and avoids the use of solvents, simplifying workup and reducing chemical waste. researchgate.net The reactions are often high-yielding, providing near-complete utilization of the dicyclopentadiene starting material. researchgate.net

Table 1: Comparison of Dienophiles in Solvent-Free Diels-Alder Reactions with in situ Generated Cyclopentadiene

| Dienophile | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Maleic Anhydride | Heating with dicyclopentadiene | 4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione | High | researchgate.net |

| Unsaturated Esters | Heating with dicyclopentadiene | Corresponding ester adducts | Good | researchgate.net |

Stereoselective Synthesis of this compound Derivatives

The structure of this compound contains multiple chiral centers, making stereocontrol a critical aspect of its synthesis. google.com The development of stereoselective methods allows for the preparation of specific diastereomers and enantiomers, which is often crucial for biological and material applications.

Control of Diastereoselectivity in Multi-step Transformations

The initial Diels-Alder reaction between cyclopentadiene and a substituted maleimide sets the relative stereochemistry of the bridged ring system. The cycloaddition can result in two primary diastereomeric products, the endo and exo isomers. The exo isomer is often the thermodynamically more stable product. For instance, the synonym for (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is exo-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. nih.gov

Controlling the diastereoselectivity of this initial step is paramount, as the stereochemistry of the adduct dictates the spatial arrangement of substituents in subsequent transformations. Further modifications to the core structure, such as reduction of the imide or functionalization of the carbon skeleton, must proceed in a way that preserves or predictably alters the existing stereocenters. The choice of reagents and reaction conditions at each step is crucial for achieving the desired diastereomer. For related Diels-Alder reactions, it has been shown that modifying the reactants, for example by using sulfoxide (B87167) derivatives, can be beneficial for achieving high stereoselectivity in the construction of the initial cycloadducts.

Enantioselective Approaches to Chiral this compound Systems

Producing enantiomerically pure this compound derivatives requires asymmetric synthesis methodologies. While specific examples for this exact molecule are not prevalent, established strategies for related N-heterocycles can be applied. nih.govresearchgate.netresearchgate.net These approaches generally fall into two categories: catalyst-controlled and substrate-controlled enantioselective synthesis.

Catalytic Asymmetric Synthesis : This approach utilizes a chiral catalyst to influence the stereochemical outcome of a key bond-forming reaction. For the synthesis of the this compound scaffold, an enantioselective Diels-Alder reaction would be a primary strategy. This involves using a chiral Lewis acid or an organocatalyst to create a chiral environment around the reactants, favoring the formation of one enantiomer of the product over the other. rsc.org The de novo computational design of enzymes to catalyze bimolecular Diels-Alder reactions with high stereoselectivity also represents a cutting-edge approach. For transformations on a pre-existing scaffold, asymmetric copper-catalyzed reactions have proven effective for synthesizing other chiral N-heterocycles like piperidines and tetrahydroisoquinolines and could be adapted. nih.govresearchgate.net

Chiral Building Blocks : An alternative strategy involves using a starting material that is already enantiomerically pure. For instance, a chiral amine derived from natural sources or asymmetric synthesis could be used to prepare a chiral maleimide derivative. The subsequent Diels-Alder reaction with cyclopentadiene would then produce a chiral, non-racemic isoindoledione adduct. Chiral lactams derived from amino alcohols like (R)- or (S)-phenylglycinol have been used as versatile building blocks for the enantioselective synthesis of other complex piperidine-containing structures. researchgate.net

Table 2: General Enantioselective Strategies Applicable to N-Heterocycle Synthesis

| Strategy | Method | Example Catalyst/Substrate | Target Reaction | Reference |

|---|---|---|---|---|

| Catalytic Asymmetry | Organocatalysis | Tetrahydrothiophene-based chiral sulfides | Imino Corey–Chaykovsky reaction | rsc.org |

| Catalytic Asymmetry | Metal Catalysis | Cu/(S,S)-Ph-BPE | Cyclizative aminoboration | nih.govresearchgate.net |

Chemical Reactivity and Transformation of Octahydro 1h 4,7 Methanoisoindole

Fundamental Reaction Types of the Octahydro-1H-4,7-methanoisoindole Scaffold

The this compound molecule possesses a secondary amine within a rigid tricyclic structure. The lone pair of electrons on the nitrogen atom is the primary site of reactivity, making it susceptible to reactions with electrophiles.

The secondary amine of the this compound scaffold is nucleophilic and can undergo N-alkylation with various alkylating agents. This reaction is a fundamental method for introducing alkyl substituents onto the nitrogen atom. Typically, the reaction proceeds via an SN2 mechanism where the nitrogen atom attacks the electrophilic carbon of an alkyl halide or a similar reagent.

The regioselectivity of alkylation is generally high, with the reaction occurring at the nitrogen atom. The use of a base, such as sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF), can deprotonate the amine to form a more potent nucleophile, which then reacts with the alkylating agent. d-nb.info This approach is particularly effective for achieving N-1 selective alkylation in related heterocyclic systems. beilstein-journals.org The choice of the alkylating reagent can vary widely, from simple alkyl halides to more complex electrophiles, allowing for the synthesis of a diverse range of N-substituted derivatives. beilstein-journals.org

Table 1: Representative Alkylation Reactions of Secondary Amines

| Starting Material | Alkylating Agent | Base/Solvent | Product | Reference |

| Indoline | Benzyl bromide | NaH / THF | N-Benzylindoline | d-nb.info |

| 1H-Indazole | Methyl iodide | NaH / THF | 1-Methyl-1H-indazole | beilstein-journals.org |

| 5-Isopropyl-1,3-diazaoxindole | Benzyl bromide | NaOH / DMF | 7-Benzyl-5-isopropyl-1,3-diazaoxindole | nih.govmdpi.com |

Note: This table presents representative reactions on related heterocyclic amines to illustrate the general principles of N-alkylation applicable to the this compound scaffold.

Similar to alkylation, N-acylation of the this compound scaffold introduces an acyl group to the nitrogen atom, forming an amide. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acidic byproduct.

The acylation of secondary amines is a well-established transformation. For instance, N-acylation of indazoles has been shown to be regioselective, yielding the N-1 substituted product. beilstein-journals.org This selectivity is often thermodynamically controlled. The resulting amides are generally stable compounds and serve as important intermediates in organic synthesis.

Table 2: Representative Acylation Reactions of Secondary Amines

| Starting Material | Acylating Agent | Conditions | Product | Reference |

| Indazole | Acetic anhydride (B1165640) | Heat | 1-Acetylindazole | beilstein-journals.org |

| Piperidine | Benzoyl chloride | Pyridine | N-Benzoylpiperidine | General Knowledge |

Note: This table illustrates common N-acylation reactions of secondary amines, which are analogous to the expected reactivity of this compound.

Reactivity of this compound-1,3(2H)-dione and its Derivatives

The dione (B5365651) derivative, this compound-1,3(2H)-dione, also known as exo-cis-bicyclo[2.2.1]heptane-2,3-dicarboximide, is a key intermediate in the synthesis of pharmaceuticals like Lurasidone (B1662784). google.comchemicalbook.com Its reactivity is centered around the imide functionality and the bicyclic ring system.

The saturated bicycloalkane framework of this compound-1,3(2H)-dione is generally resistant to oxidation under mild conditions. However, the double bond in the unsaturated precursor, 3a,4,7,7a-Tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, can be oxidized. For example, epoxidation of N-arylimides of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid with peracetic acid yields the corresponding 5,6-exo-epoxy derivatives. pleiades.online

In a related bicyclic system, bicyclo[2.2.1]hept-5-ene-2,3-diol, Swern oxidation using dimethyl sulfoxide (B87167) and oxalyl chloride or trifluoroacetic anhydride effectively oxidizes the diol to the corresponding dione, bicyclo[2.2.1]hept-5-ene-2,3-dione. mdpi.com This suggests that if a diol precursor to the dione were used, oxidation would be a viable synthetic route.

Table 3: Representative Oxidation Reactions of Related Bicyclic Systems

| Starting Material | Oxidizing Agent | Product | Yield | Reference |

| Bicyclo[2.2.1]hept-5-ene-2,3-diol | DMSO, (COCl)₂ | Bicyclo[2.2.1]hept-5-ene-2,3-dione | 61% | mdpi.com |

| Bicyclo[2.2.1]hept-5-ene-2,3-diol | DMSO, (CF₃CO)₂O | Bicyclo[2.2.1]hept-5-ene-2,3-dione | 73% | mdpi.com |

| N-Aryl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid imide | Peracetic acid | N-Aryl-5,6-exo-epoxybicyclo[2.2.1]heptane-2,3-dicarboxylic acid imide | N/A | pleiades.online |

Note: This table provides examples of oxidation reactions on analogous bicyclic structures to infer the potential reactivity of derivatives of this compound-1,3(2H)-dione.

The imide group of this compound-1,3(2H)-dione can be reduced to various products depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing amides and imides to the corresponding amines. masterorganicchemistry.com In the case of the dione, reduction with LiAlH₄ would be expected to yield the parent amine, this compound.

The reduction of β-diketones with LiAlH₄ can be complex, potentially leading to diols or products of elimination such as unsaturated alcohols and ketones, depending on the tautomeric equilibrium of the starting material. ni.ac.rs While the imide is not a β-diketone, the powerful nature of LiAlH₄ suggests that complete reduction of the carbonyl groups is the most likely outcome. masterorganicchemistry.com

Table 4: Representative Reduction Reactions with LiAlH₄

| Starting Material | Reducing Agent | Product | Reference |

| Diethyl phthalate | LiAlH₄ | 1,2-Benzenedimethanol | masterorganicchemistry.com |

| Tertiary amide | LiAlH₄ | Tertiary amine | masterorganicchemistry.com |

| 1-Phenylbutane-1,3-dione | LiAlH₄ | Mixture of phenylbutanols and phenylbutenols | ni.ac.rs |

Note: This table shows the reduction of various carbonyl compounds with LiAlH₄ to illustrate the expected outcome for the reduction of this compound-1,3(2H)-dione.

The imide nitrogen of this compound-1,3(2H)-dione is acidic and can be deprotonated to form a nucleophile. This allows for N-substitution reactions, similar to the Gabriel synthesis of primary amines. The resulting N-substituted derivatives are important intermediates in medicinal chemistry.

For example, N-substituted isoindole-1,3-diones can be prepared by reacting the imide with an appropriate electrophile in the presence of a base. A general method involves dissolving the imide in a solvent like acetonitrile (B52724) with anhydrous potassium carbonate, followed by the addition of an alkyl halide. mdpi.com This reaction proceeds via an SN2 mechanism. The versatility of this reaction allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse chemical libraries for drug discovery.

Table 5: Representative N-Substitution Reactions of Imides

Note: This table provides examples of N-substitution reactions of imides, which are directly applicable to this compound-1,3(2H)-dione.

Investigation of Reaction Mechanisms Pertinent to this compound Synthesis and Derivatization

The synthesis of this compound and its subsequent derivatization involves a series of well-established organic reactions. Mechanistic investigations into these transformations provide a deeper understanding of the reactivity of this tricyclic scaffold. The primary synthetic route proceeds through a Diels-Alder cycloaddition to form a dione precursor, which is then reduced to the target saturated heterocyclic system. Derivatization typically involves reactions at the secondary amine, such as N-alkylation and N-acylation.

The foundational step in the synthesis of the this compound core is the Diels-Alder reaction. This powerful cycloaddition involves the [4+2] reaction between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org In this specific synthesis, cyclopentadiene (B3395910) acts as the diene, and maleimide (B117702) serves as the dienophile.

The reaction is known to be highly stereoselective, predominantly forming the exo-adduct, (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. This stereochemical outcome is a subject of ongoing discussion in computational and experimental studies of Diels-Alder reactions. While the endo rule often predicts the major product in many Diels-Alder reactions due to secondary orbital interactions, the reaction of cyclopentadiene with maleimide is a classic example where the exo-isomer is the thermodynamically more stable product and can be favored under certain conditions.

The subsequent and crucial step in the synthesis of this compound is the reduction of the dicarboximide precursor, (3aR,4S,7R,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. This transformation is typically achieved using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄). The mechanism of imide reduction by LiAlH₄ is a well-studied process in organic chemistry. chemistrysteps.commasterorganicchemistry.com

The reaction proceeds through a series of nucleophilic additions of the hydride ion (H⁻) from LiAlH₄ to the carbonyl carbons of the imide. The mechanism can be summarized in the following key steps:

Initial Hydride Attack: The reaction commences with the nucleophilic attack of a hydride ion on one of the carbonyl carbons of the imide. This leads to the formation of a tetrahedral intermediate.

Formation of an Aluminum-Oxygen Bond: The oxygen of the newly formed alkoxide coordinates to the aluminum of the LiAlH₄ or a related aluminum hydride species.

Second Hydride Attack: A second equivalent of hydride attacks the other carbonyl group, leading to a di-alkoxide intermediate.

Elimination and Imine/Iminium Formation: The lone pair of electrons on the nitrogen can facilitate the elimination of the oxygen atoms, which are now good leaving groups due to their coordination with aluminum. This step can lead to the formation of a cyclic iminium ion.

Reduction of the Iminium Ion: The resulting iminium ion is then readily reduced by another equivalent of hydride to furnish the final saturated heterocyclic product, this compound.

The derivatization of the parent this compound primarily involves the secondary amine functionality. This nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic, thus allowing for a variety of chemical transformations. The two most common derivatization reactions are N-alkylation and N-acylation.

N-Alkylation:

N-alkylation introduces an alkyl group onto the nitrogen atom of the isoindole ring system. wikipedia.org This reaction typically proceeds via a nucleophilic substitution mechanism (Sₙ2) where the nitrogen atom of this compound acts as the nucleophile, attacking an alkyl halide (e.g., an alkyl iodide or bromide). masterorganicchemistry.com

The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. The choice of base and solvent can influence the reaction rate and yield. A potential side reaction is over-alkylation to form a quaternary ammonium (B1175870) salt, although this is less common for secondary amines compared to primary amines. wikipedia.org

N-Acylation:

N-acylation involves the introduction of an acyl group (R-C=O) to the nitrogen atom, forming an amide. This is a highly efficient reaction, typically carried out by reacting the amine with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base.

Structural Characterization and Stereochemical Analysis of Octahydro 1h 4,7 Methanoisoindole

Spectroscopic Characterization Techniques

Spectroscopy offers a window into the molecular world, allowing chemists to probe the connectivity and environment of atoms within a compound. For Octahydro-1H-4,7-methanoisoindole, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for its structural elucidation and functional group identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning each proton and carbon signal. These experiments reveal correlations between neighboring protons (COSY) and between protons and their directly attached or more distant carbons (HSQC and HMBC, respectively), providing unambiguous evidence for the methano-bridged isoindole skeleton. nd.edu

Table 1: Predicted NMR Data for this compound

| Technique | Predicted Chemical Shift Range (ppm) | Key Information Provided |

|---|---|---|

| ¹H NMR | 1.0 - 4.0 | Chemical environment of each hydrogen atom, proton-proton coupling. |

| ¹³C NMR | 20 - 70 | Number of unique carbon atoms and their hybridization. |

| COSY | N/A | Connectivity between adjacent protons. |

| HSQC | N/A | Direct one-bond correlation between protons and carbons. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. libretexts.orglibretexts.org

The most prominent feature would be the N-H stretching vibration of the secondary amine, which typically appears as a moderate to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the saturated aliphatic rings would be observed just below 3000 cm⁻¹. The C-N stretching vibration would likely fall within the fingerprint region, typically between 1000 and 1250 cm⁻¹. The absence of strong absorptions in the carbonyl (C=O) region (around 1700 cm⁻¹) and the alkyne or nitrile regions (around 2100-2260 cm⁻¹) would confirm the saturated nature of the isoindole ring. libretexts.orgyoutube.com

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (secondary amine) | Stretch | 3300 - 3500 |

| C-H (sp³ hybridized) | Stretch | 2850 - 3000 |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide crucial information about molecular connectivity, X-ray crystallography offers the definitive determination of a molecule's three-dimensional structure in the solid state. nih.govnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise calculation of bond lengths, bond angles, and torsional angles, providing an unambiguous picture of the molecule's conformation. mdpi.com For a complex tricyclic system like this compound, X-ray crystallography would be the ultimate tool for confirming its stereochemistry and solid-state packing. usm.edu

Crystal Packing Analysis and Intermolecular Interactions

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. nih.gov In the case of this compound, the presence of the secondary amine group introduces the possibility of hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. These N-H···N hydrogen bonds are expected to be a significant force in directing the crystal packing, potentially leading to the formation of chains or more complex three-dimensional networks. nih.gov

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

To gain a more quantitative understanding of the intermolecular interactions within the crystal structure, Hirshfeld surface analysis can be employed. nih.govnih.gov This computational method maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of different types of intermolecular contacts. scirp.org

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule is greater than that of all its neighbors. By mapping properties such as the normalized contact distance (d_norm) onto this surface, regions of close intermolecular contact can be identified as red spots.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. For this compound, the fingerprint plot would be expected to show significant contributions from H···H contacts, reflecting the abundance of hydrogen atoms on the molecular surface. nih.govnih.gov The presence of N-H···N hydrogen bonds would be visualized as distinct spikes in the plot. researchgate.net By analyzing the percentage contribution of each type of contact (e.g., H···H, N···H), a detailed picture of the forces governing the crystal packing can be obtained. nih.gov

Table 3: Predicted Contributions to Hirshfeld Surface for this compound

| Interaction Type | Predicted Contribution | Significance |

|---|---|---|

| H···H | High | Dominant due to the large number of hydrogen atoms. |

| N···H/H···N | Significant | Indicates the presence of intermolecular hydrogen bonding. |

Stereochemical Configuration and Chirality of this compound

The rigid, bridged structure of this compound gives rise to multiple stereocenters, making it a chiral molecule. youtube.com Chirality, or "handedness," means that the molecule and its mirror image are non-superimposable. youtube.com The specific three-dimensional arrangement of atoms at these stereocenters defines the molecule's absolute configuration, which can be designated using the Cahn-Ingold-Prelog (CIP) priority rules (R/S notation).

The parent structure of this compound possesses several chiral centers, leading to the possibility of multiple stereoisomers. The exact number and nature of these stereoisomers depend on the relative orientations of the substituents at these centers. For example, related structures like (3aR,4S,7R,7aS)-Hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione clearly indicate a specific stereochemical configuration. nih.gov The determination of the absolute configuration of a specific isomer of this compound would require either X-ray crystallographic analysis of a single enantiomer or the use of chiral spectroscopic techniques. nih.gov The presence of chirality is a critical feature, as different enantiomers of a molecule can exhibit distinct biological activities.

Absolute Configuration Assignment (e.g., (3aR,4S,7R,7aS) notation)

The absolute configuration of this compound is defined by the spatial arrangement of atoms at its four stereocenters. These are located at the bridgehead carbons and the points of fusion between the five-membered rings. The specific notation (3aR,4S,7R,7aS) describes one of the enantiomers of the exo diastereomer. clearsynth.comguidechem.com

This nomenclature is assigned according to the Cahn-Ingold-Prelog (CIP) priority rules:

3a and 7a: These are the bridgehead carbons of the isoindole ring system.

4 and 7: These carbons are part of the norbornane (B1196662) framework and are also chiral.

The designation, such as (3aR,4S,7R,7aS), precisely defines the three-dimensional structure. For instance, in the related and widely studied precursor, (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione, this specific configuration denotes the exo isomer, which is a key intermediate in the synthesis of certain pharmaceuticals. protheragen.aichemicalbook.com The stereochemistry is crucial as different isomers can exhibit varied reactivity and biological activity. rsc.org

Table 1: Stereochemical Descriptors for the exo Isomer

| Chiral Center | CIP Assignment |

|---|---|

| 3a | R |

| 4 | S |

| 7 | R |

| 7a | S |

This table specifies the configuration for one specific enantiomer. The other enantiomer would be (3aS,4R,7S,7aR).

Diastereomeric Forms and Their Isolation

The primary source of diastereomerism in the this compound system is endo-exo isomerism, a characteristic feature of bridged ring systems like norbornane. wikipedia.org This isomerism arises from the orientation of the fused isoindole ring relative to the methylene (B1212753) bridge of the norbornane core.

exo Isomer: The isoindole ring is positioned anti (away from) the one-carbon bridge (C8) of the norbornane structure. The (3aR,4S,7R,7aS) configuration corresponds to this exo form. clearsynth.comprotheragen.ai The exo isomer is generally the thermodynamically more stable form in norbornane dicarboxylic derivatives. scirp.org

endo Isomer: The isoindole ring is positioned syn (on the same side as) the one-carbon bridge.

The synthesis of these systems, often via a Diels-Alder reaction, typically results in a mixture of endo and exo products. The kinetic product is often the endo isomer, while the exo isomer is the thermodynamically favored one. scirp.org The separation and isolation of these diastereomers are critical for specific applications. Methods for separation often exploit the different physical properties of the isomers, such as solubility and polarity. For related norbornane dicarboxylic acid derivatives, separation can be achieved by stirring a mixture of the isomers with a specific basic compound and solvent, which selectively precipitates one form. google.com Isomerization from the endo to the more stable exo form can also be induced under basic conditions. scirp.org

Conformational Analysis of the Bridged Tricyclic System

The rigid tricyclo[5.2.1.02,6]decane skeleton of this compound imposes significant conformational constraints, which in turn dictate its chemical reactivity and steric profile.

Ring Conformations (e.g., boat, envelope)

The conformation of the this compound molecule is dominated by its rigid norbornane core. uci.edu This framework locks the six-membered ring (C1-C2-C3-C4-C7-C7a) into a strained boat conformation. The two five-membered rings adopt envelope conformations.

Six-Membered Ring: The cyclohexane (B81311) portion of the structure is forced into a high-energy boat shape due to the methylene bridge (C8). This rigidity is a defining feature of the entire system.

Pyrrolidine (B122466) Ring: The saturated five-membered nitrogen-containing ring (N-C1-C7a-C3a-C3) adopts an envelope conformation, where one of the atoms is out of the plane of the other four.

Cyclopentane Ring: The second five-membered ring (C4-C5-C6-C7-C3a) also assumes an envelope conformation.

Computational studies on the parent hydrocarbon, exo-tricyclo[5.2.1.0(2,6)]decane, confirm this rigid, strained structure. researchgate.netresearchgate.net This inherent strain, particularly in the C-C bonds of the bridged system, is a key factor in its thermochemical properties. researchgate.net

Table 2: Conformational Features of the Ring System

| Ring System Component | Predominant Conformation | Key Feature |

|---|---|---|

| Bicyclo[2.2.1]heptane | Rigid Boat | Locked by the C8 methylene bridge |

| Pyrrolidine | Envelope | Standard for saturated 5-membered heterocycles |

| Cyclopentane | Envelope | Typical conformation for this ring size |

Rotational Barriers and Steric Interactions

The concept of free rotation around single bonds is severely restricted in the this compound structure due to its caged, polycyclic nature.

Steric Interactions: The concave shape of the endo face of the molecule creates a highly hindered environment compared to the more exposed exo face.

Endo Face: This side is sterically shielded by the overarching methylene bridge. Nucleophilic attack or substitution on an endo-oriented group is significantly more difficult.

Exo Face: This side is more accessible, making it the preferred site for chemical reactions. This difference in reactivity between the exo and endo faces is a well-documented phenomenon in norbornane chemistry. rsc.org

Computational and Theoretical Studies of Octahydro 1h 4,7 Methanoisoindole

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

The three-dimensional structure of octahydro-1H-4,7-methanoisoindole, characterized by its fused ring system, imposes significant conformational constraints. Molecular modeling techniques are employed to explore the accessible conformations and determine their relative energies.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can provide valuable information about its chemical behavior.

Key parameters obtained from DFT calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, while a smaller gap indicates a greater propensity to participate in chemical reactions.

Furthermore, DFT can be used to calculate the electrostatic potential surface, which illustrates the charge distribution within the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into how the molecule will interact with other chemical species. For instance, the nitrogen atom in the isoindole ring is expected to be a region of high electron density, making it a likely site for protonation or interaction with electrophiles.

Theoretical Studies on Reaction Pathways and Transition States

Theoretical methods are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify the most likely reaction pathways and characterize the transition states.

For example, in the synthesis of derivatives of this compound, theoretical calculations can predict the regioselectivity and stereoselectivity of reactions. By calculating the activation energies for different possible reaction pathways, researchers can determine which products are most likely to form under specific reaction conditions. This predictive capability is invaluable for optimizing synthetic routes and avoiding the formation of undesirable byproducts. Studies on the thermal bromination of the related compound octahydro-1H-4,7-methanoindene have shown regiospecific allylic bromination due to the pyramidalization of the double bond intermediate, a phenomenon that highlights the influence of the rigid tricyclic framework on reactivity.

Quantitative Structure-Activity Relationships (QSAR) for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design. By correlating the structural features of a series of compounds with their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized analogues. For derivatives of this compound, QSAR can guide the design of compounds with enhanced potency and selectivity for a particular biological target.

The rigid scaffold of this compound provides a well-defined platform for systematic structural modifications. By varying substituents on the isoindole ring or the methano bridge, a library of analogues can be generated for QSAR analysis. The structural features to be considered in a QSAR study would include steric parameters (e.g., molecular volume, surface area), electronic parameters (e.g., partial charges, dipole moment), and hydrophobic parameters (e.g., logP).

Ligand-Receptor Interaction Modeling (e.g., androgen receptor antagonists for structural insight)

The development of new androgen receptor (AR) antagonists is a critical area of research, particularly for the treatment of prostate cancer. nih.gov While direct studies on this compound as an AR antagonist are not widely reported, the principles of ligand-receptor interaction modeling can be applied to understand how this scaffold might be adapted for such a purpose.

Docking simulations can be used to predict the binding mode of this compound derivatives within the ligand-binding domain of the AR. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For instance, the nitrogen atom of the isoindole could act as a hydrogen bond acceptor, while the hydrophobic cage-like structure could fit into a hydrophobic pocket of the receptor. Structure-activity relationship studies of other AR antagonists have revealed the importance of specific structural motifs for potent activity. nih.gov

Binding Energy and Steric Energy Calculations for Molecular Interactions

To quantify the strength of the interaction between a ligand and its receptor, binding energy calculations can be performed. These calculations, often based on molecular mechanics or quantum mechanics, can provide an estimate of the free energy of binding (ΔG_bind). A more negative ΔG_bind indicates a stronger and more stable ligand-receptor complex.

Steric energy, a component of the total energy of a system, accounts for the repulsive forces that arise when non-bonded atoms are brought too close together. In the context of ligand-receptor interactions, steric energy calculations can help to identify conformations that are sterically hindered and therefore less likely to be adopted. For the rigid this compound scaffold, understanding the steric constraints is crucial for designing derivatives that can fit optimally into a binding site without incurring significant steric penalties.

Below is a table of computed properties for a related compound, Octahydro-4,7-methano-1H-inden-5-ol, which shares the same core carbon skeleton. These properties are indicative of the types of data that would be generated in computational studies of this compound.

| Property | Value | Source |

| Molecular Weight | 152.23 g/mol | PubChem |

| XLogP3 | 2.3 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 152.120115130 Da | PubChem |

| Monoisotopic Mass | 152.120115130 Da | PubChem |

| Topological Polar Surface Area | 20.2 Ų | PubChem |

| Heavy Atom Count | 11 | PubChem |

| Complexity | 178 | PubChem |

This data is for Octahydro-4,7-methano-1H-inden-5-ol (CID 95606) and is provided for illustrative purposes. nih.gov

Synthesis and Chemical Exploration of Octahydro 1h 4,7 Methanoisoindole Derivatives

Design Principles for Novel Octahydro-1H-4,7-methanoisoindole Analogues

The design of new analogues of this compound is guided by the desire to create molecules with tailored properties. A key principle involves introducing substituents that can modulate the molecule's lipophilicity, electronic properties, and steric bulk. For instance, the introduction of an arylpiperazine moiety can increase lipophilicity and affinity for various biological targets. mdpi.com Similarly, incorporating a nitrogen atom within the N-methylphthalimide ligand enhances its interaction with amino acids in enzymes like cyclooxygenase (COX). semanticscholar.org

Functionalization Strategies on the Bridged Tricyclic Amine Scaffold

The functionalization of the this compound scaffold can be achieved through various synthetic routes. A common approach involves the modification of the imide nitrogen. This can be accomplished by reacting the parent dione (B5365651) with different reagents to introduce a variety of substituents.

For example, N-substituted derivatives can be prepared through condensation reactions. One method involves the reaction of 1H-isoindolo-1,3(2H)-dione with formaldehyde (B43269) and an appropriate N-arylpiperazine in a refluxing solvent like tetrahydrofuran (B95107). mdpi.com This yields Mannich bases with the arylpiperazine group attached to the imide nitrogen via a methylene (B1212753) bridge. mdpi.com

Another strategy involves the condensation of the dione with acyl chlorides. For instance, reacting phthalimide (B116566) with N-arylpiperazine acyl chlorides can produce N-acetylaminoaryl derivatives. mdpi.com These reactions highlight the versatility of the isoindole scaffold in accommodating a range of functional groups, enabling the creation of a diverse library of compounds for further investigation.

Synthesis of N-Substituted this compound-1,3(2H)-diones

The synthesis of N-substituted this compound-1,3(2H)-diones is a key area of research, with several methods developed to introduce a wide array of substituents onto the imide nitrogen. These derivatives often exhibit interesting biological activities.

While direct synthesis of N-Aryl Proline Amides containing the methanoisoindole scaffold is not extensively detailed in the provided search results, the synthesis of various amide-based derivatives of other scaffolds, such as acridone, suggests potential synthetic routes. nih.gov Generally, the synthesis of such amides involves the coupling of a carboxylic acid derivative with an amine. In this context, one could envision reacting an N-aryl proline derivative, activated as an acyl chloride or with a coupling agent, with the amino group of a modified this compound. The specific conditions would need to be optimized to ensure efficient amide bond formation without compromising the integrity of the bridged tricyclic core.

The synthesis of thiazole-containing compounds is a well-established area of heterocyclic chemistry. researchgate.netnih.govnih.govresearchgate.net The Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a thioamide with an alpha-halocarbonyl compound, is a common method. youtube.com To create a thiazole-substituted methanoisoindole dione, one could potentially start with a derivative of this compound-1,3(2H)-dione that has been functionalized with a suitable thioamide or alpha-halocarbonyl group.

For instance, an N-substituted derivative bearing a chloroacetyl group could be reacted with a thiourea (B124793) or a substituted thioamide to construct the thiazole ring. nih.gov The reaction conditions, such as the choice of solvent and the use of a base, would be critical for achieving good yields and avoiding side reactions. nih.gov

Table 1: Synthesis of Thiazole Derivatives

| Starting Materials | Reaction Conditions | Product Type | Reference |

| Substituted hydrazine-carbothioamides, Chloroacetone | Ethyl acetate/Et3N at room temperature or Ethanol under reflux | 2,3,4-trisubstituted thiazoles | nih.gov |

| Thiosemicarbazone derivatives, α-bromoketone derivative | Dioxane, triethylamine | Thiazole derivatives | nih.gov |

| Amines, Ethyl bromoacetate, Hydrazine hydrate, 2-bromo-1-(4-chlorophenyl)ethenone | Multistep synthesis including cyclocondensation | Thiazole derivatives | researchgate.net |

The isoindoline-1,3-dione moiety is a recognized pharmacophore in the development of various therapeutic agents. semanticscholar.orgnih.gov Its rigid structure and ability to participate in hydrogen bonding make it an attractive scaffold for designing antagonists for various biological targets. The development of such antagonists often involves the synthesis of a library of N-substituted derivatives, followed by screening for their biological activity. nih.gov

The synthesis of these derivatives can be achieved through methods like the condensation of phthalic anhydride (B1165640) or its derivatives with various amines or hydrazides. mdpi.comclockss.org For example, reacting phthalic anhydride with a carbohydrazide (B1668358) can yield N-substituted isoindoline-1,3-dione derivatives. mdpi.com The choice of the substituent on the nitrogen atom is crucial for determining the antagonist activity and selectivity.

Deuterated Derivatives and Isotopic Labeling Strategies for Mechanistic Studies

Isotopic labeling, particularly with deuterium, is a powerful tool for elucidating reaction mechanisms and studying the metabolic fate of drug candidates. While specific examples of deuterated this compound derivatives are not detailed in the provided search results, the general principles of isotopic labeling can be applied.

Deuterium can be introduced into the molecule at specific positions through various synthetic methods. For example, if a reduction step is involved in the synthesis, using a deuterated reducing agent like sodium borodeuteride (NaBD4) would lead to the incorporation of deuterium. Alternatively, deuterated starting materials can be used to build the scaffold.

These labeled compounds can then be used in mechanistic studies to track the movement of atoms during a reaction or in metabolic studies to identify the sites of enzymatic modification. The changes in mass can be readily detected by mass spectrometry, providing valuable insights into the compound's chemical and biological behavior.

Advanced Methodologies in Octahydro 1h 4,7 Methanoisoindole Research

Biotransformation Techniques in Stereoselective Synthesis

Biotransformation, the use of biological systems to perform chemical reactions, offers a powerful and environmentally benign approach to achieving high stereoselectivity, a critical aspect in the synthesis of chiral molecules. While specific studies on the biotransformation of octahydro-1H-4,7-methanoisoindole are not extensively documented, the principles of this methodology can be applied to its synthesis. Enzymes, such as oxidoreductases, hydrolases, and lyases, found in microorganisms or as isolated preparations, can catalyze reactions with high regio- and enantioselectivity, often under mild conditions.

For a substrate like a precursor to this compound, a potential biotransformation strategy could involve the kinetic resolution of a racemic mixture. In this approach, an enzyme selectively modifies one enantiomer, allowing for the separation of the unreacted, enantiopure starting material or the transformed product. For instance, a lipase (B570770) could selectively acylate one enantiomer of a hydroxylated precursor, or an oxidase could selectively oxidize one enantiomer. The choice of microorganism or enzyme is crucial and would require screening to identify a biocatalyst with the desired activity and selectivity.

Table 7.1: Potential Biocatalytic Reactions for Stereoselective Synthesis

| Enzyme Class | Potential Reaction on Precursors | Potential Outcome |

| Hydrolases (e.g., Lipases) | Enantioselective acylation/deacylation of a racemic alcohol precursor | Production of an enantiomerically enriched alcohol and its corresponding ester |

| Oxidoreductases (e.g., Dehydrogenases) | Enantioselective oxidation of a racemic diol precursor | Formation of a chiral lactone or keto-alcohol |

| Lyases | Asymmetric addition to a double bond in a precursor | Introduction of a chiral center |

Multi-component Reactions (e.g., Ugi-Smiles Sequence) for Rapid Derivatization

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient for generating molecular diversity. The Ugi reaction, a well-known MCR, typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. A variation of this is the Ugi-Smiles reaction, where the carboxylic acid is replaced by a phenolic component, leading to an N-aryl amide linkage after an intramolecular Smiles rearrangement.

The this compound scaffold, containing a secondary amine, is an ideal candidate for participation in Ugi-type reactions. By employing this compound as the amine component, a diverse library of derivatives can be rapidly synthesized. This allows for the systematic exploration of the chemical space around this core structure.

For instance, reacting this compound with various aldehydes, isocyanides, and either carboxylic acids (Ugi reaction) or phenols (Ugi-Smiles reaction) would yield a wide array of complex amides. This strategy is particularly valuable for generating derivatives for biological screening, as it allows for the introduction of a variety of functional groups in a single, atom-economical step.

Table 7.2: Hypothetical Ugi-Smiles Derivatization of this compound

| Aldehyde Component (R1-CHO) | Isocyanide Component (R2-NC) | Phenol Component (R3-OH) | Potential Product Functionality |

| Formaldehyde (B43269) | tert-Butyl isocyanide | p-Nitrophenol | Simple amide with nitroaryl group |

| Benzaldehyde | Cyclohexyl isocyanide | Salicylaldehyde | Aromatic amide with ortho-formylphenol |

| Isovaleraldehyde | Benzyl isocyanide | 4-Hydroxybenzoic acid | Aliphatic amide with carboxy-aryl group |

Catalytic Approaches in this compound Synthesis and Modification

Catalysis is fundamental to modern organic synthesis, enabling reactions with high efficiency, selectivity, and sustainability. Both Lewis acid/base catalysis and transition-metal complex catalysis offer powerful tools for the synthesis and functionalization of heterocyclic compounds like this compound.

Lewis Acid and Base Catalysis

Lewis acids can activate substrates by withdrawing electron density, making them more susceptible to nucleophilic attack. In the context of synthesizing the this compound skeleton, a key step is often a Diels-Alder reaction between a diene and a dienophile. A Lewis acid could catalyze this cycloaddition, potentially influencing both the reaction rate and the stereochemical outcome. For example, the reaction of cyclopentadiene (B3395910) with a maleimide (B117702) derivative could be catalyzed by a Lewis acid to favor the formation of the desired exo or endo adduct, which is a precursor to the target molecule.

Lewis bases, on the other hand, can act as nucleophilic catalysts. While direct applications to the core synthesis of this compound are less common, they can be instrumental in subsequent modifications. For example, a chiral Lewis base could catalyze the enantioselective addition of a nucleophile to a carbonyl group on a derivative of the main scaffold.

Transition-Metal Complex Catalysis

Transition-metal catalysts are versatile tools for a wide range of chemical transformations, including cross-coupling reactions, hydrogenations, and C-H functionalization. For the this compound system, these methods open up numerous avenues for modification.

One of the most powerful applications would be in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). If a halogenated derivative of this compound were synthesized, it could be coupled with a variety of partners. For instance, a Suzuki coupling with a boronic acid could introduce a new aryl or alkyl group. A Buchwald-Hartwig amination could be used to attach a new nitrogen-based substituent.

Furthermore, transition-metal-catalyzed C-H activation and functionalization represent a frontier in organic synthesis. This approach could allow for the direct modification of C-H bonds on the this compound framework, avoiding the need for pre-functionalized starting materials. For example, a palladium or rhodium catalyst could direct the arylation or alkylation of a specific C-H bond, providing a highly efficient route to novel derivatives.

Table 7.3: Potential Transition-Metal Catalyzed Modifications

| Reaction Type | Catalyst Example | Substrate Requirement | Potential Modification |

| Suzuki Coupling | Pd(PPh₃)₄ | Halogenated derivative | Introduction of aryl or vinyl groups |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ with a phosphine (B1218219) ligand | Halogenated derivative | Formation of a C-N bond with a new amine |

| C-H Arylation | Pd(OAc)₂ | Unfunctionalized scaffold | Direct introduction of an aryl group |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complex | Unsaturated precursor | Stereoselective reduction of a double bond |

Applications of Octahydro 1h 4,7 Methanoisoindole in Organic Synthesis and Materials Science

A Versatile Synthetic Building Block for Complex Molecules

The distinct three-dimensional framework of octahydro-1H-4,7-methanoisoindole and its derivatives makes them attractive starting points for the synthesis of complex organic molecules. The inherent rigidity of the methano-bridged ring system provides a predictable and stable scaffold upon which chemists can build, influencing the stereochemistry and conformation of the final products. This structural integrity is particularly valuable in the development of new materials and polymers.

Derivatives of this core structure, such as octahydro-1H-4,7-methanoindene-2,5-diol, are noted for their utility as intermediates. The hydroxyl groups on these diols can be readily modified, making them versatile tools in medicinal chemistry for creating bioactive molecules. Similarly, functionalization at the 5-position of related indenone derivatives can yield aldehydes and ketones, which serve as precursors in fragrance chemistry.

An Intermediate in the Synthesis of Pharmaceutical Precursors

A significant application of this compound derivatives is in the pharmaceutical industry, particularly in the synthesis of the atypical antipsychotic drug, Lurasidone (B1662784). chemicalbook.comchemicalbook.com The specific intermediate, (3aR,4S,7R,7aS)-4,7-methano-1H-isoindole-1,3(2H)-dione, is a key component in the synthesis of Lurasidone. chemicalbook.comgoogle.com

Table 1: Key Intermediates in Lurasidone Synthesis

| Compound Name | CAS Number | Role in Synthesis |

|---|---|---|

| (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione | 14805-29-9 | Key intermediate for Lurasidone. chemicalbook.comchemicalbook.com |

| (3aR,4R,7R,7aS)-3a,4,7,7a-tetrahydro-4,7-methanoisobenzofuran-1,3-dione | Not specified | Precursor to the dione (B5365651) intermediate. google.com |

| cis-Octahydro-1H-isoindole | 1470-99-1 | A related structural motif. sigmaaldrich.com |

A Tool for Studying and Elucidating Organic Reaction Mechanisms

The rigid and well-defined structure of this compound and its analogs is advantageous for studying the mechanisms of organic reactions. The fixed spatial arrangement of substituents allows for a clearer understanding of reaction pathways, stereoselectivity, and regioselectivity.

For example, bromination studies on related methanoindene derivatives have demonstrated regiospecific reactivity, favoring allylic bromination on the five-membered ring. This type of detailed mechanistic insight is crucial for the development of new synthetic methodologies and for predicting the outcomes of complex chemical transformations. The compound's bicyclic structure contributes to its unique reactivity and interactions with molecular targets.

A Contributor to the Development of Specialty Chemicals and Advanced Materials

The unique properties of the this compound framework extend its utility to the field of materials science. Its derivatives are used in the production of specialty chemicals and advanced materials with specific, defined properties. The stability and reactivity of this scaffold make it suitable for a variety of applications, including the development of coatings, adhesives, and resins.

For instance, acrylate (B77674) and methacrylate (B99206) esters derived from octahydro-4,7-methano-1H-indene structures are used in the formulation of polymers. glpbio.comnih.gov These monomers can be polymerized to create materials with desirable thermal and mechanical properties. Furthermore, various aldehyde derivatives of the octahydro-4,7-methano-indene core have been developed for use in the fragrance industry, contributing to the creation of new scents for perfumes and personal care products. google.com

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Octahydro-1H-4,7-methanoisoindole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via photochemical bromination of its parent hydrocarbon (e.g., bromination of octahydro-1H-4,7-methanoindene using elemental bromine under controlled UV light). Key parameters include temperature (ambient to 40°C), solvent choice (e.g., dichloromethane), and stoichiometric ratios, yielding ~70–85% purity post-crystallization. NMR (¹H and ¹³C) and IR spectroscopy are critical for confirming structural integrity . For large-scale synthesis, fractional distillation under reduced pressure (e.g., 0.1–0.5 mmHg) optimizes purity.

Q. How is the structural conformation of this compound experimentally validated?

- Methodological Answer : X-ray crystallography (using programs like SHELXL ) resolves stereochemical ambiguities, particularly for bicyclic systems. Complementary techniques include:

- NMR : ¹³C NMR distinguishes bridgehead carbons (e.g., δ 51.8 ppm for C-4 and C-7 in brominated derivatives ).

- IR Spectroscopy : Peaks at ~1714 cm⁻¹ confirm carbonyl groups in ester derivatives .

- NIST Data : Cross-referencing with NIST Standard Reference Database 69 ensures validation of boiling points, density, and refractive indices .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) achieves detection limits of 0.1 µg/mL. For biological samples, LC-MS/MS using electrospray ionization (ESI+) enhances specificity. Bradford assays are unsuitable due to interference from bicyclic hydrocarbons; instead, gravimetric analysis post-extraction (e.g., using ethyl acetate) is preferred.

Advanced Research Questions

Q. How can stereochemical inconsistencies in this compound derivatives be resolved during synthesis?

- Methodological Answer : Chiral stationary phase HPLC (CSP-HPLC) separates enantiomers, while dynamic NMR (DNMR) at variable temperatures (e.g., 25–60°C) identifies rotameric equilibria in bridgehead substituents. Computational modeling (DFT at B3LYP/6-31G* level) predicts steric hindrance effects, guiding solvent selection (e.g., THF vs. DMF) to favor desired diastereomers .

Q. What strategies address contradictory spectral data in structural elucidation?

- Methodological Answer : Discrepancies between experimental and theoretical spectra (e.g., IR carbonyl stretches) often arise from solvent polarity or crystal packing. Mitigation steps include:

- Solvent-Free Techniques : Solid-state NMR or ATR-FTIR minimizes solvent artifacts.

- Hybrid Refinement : Combine X-ray data with ab initio molecular dynamics (AIMD) simulations to model dynamic conformers .

- Multi-Lab Validation : Cross-check data with PubChem and CAS Common Chemistry entries under standardized conditions .

Q. How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?

- Methodological Answer : For enzyme inhibition studies:

- Kinetic Assays : Use Lineweaver-Burk plots to determine inhibition constants (Kᵢ) in cytochrome P450 systems.

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics with receptors like GPCRs.

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to guide mutagenesis experiments (e.g., targeting hydrophobic pockets in viral proteases) .

Q. What computational approaches predict the reactivity of this compound in catalytic cycles?

- Methodological Answer :

- Reactivity Descriptors : Calculate Fukui indices (using Gaussian 16) to identify nucleophilic/electrophilic sites.

- Transition State Modeling : IRC (intrinsic reaction coordinate) analysis in ORCA 5.0 maps reaction pathways for hydrogenation or oxidation.

- Solvent Effects : COSMO-RS simulations in Turbomole optimize solvent selection for catalytic asymmetric synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.